molecular formula C12H13NO4 B14122359 4-Hydroxy-5,6,7-trimethoxyquinoline CAS No. 1204996-83-7

4-Hydroxy-5,6,7-trimethoxyquinoline

Katalognummer: B14122359
CAS-Nummer: 1204996-83-7
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: CSYQQDONOLZYDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-5,6,7-trimethoxyquinoline is a heterocyclic organic compound with the molecular formula C12H13NO4. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of hydroxy and methoxy groups on the quinoline ring enhances its chemical reactivity and potential for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,6,7-trimethoxyquinoline typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5,6,7-trimethoxyquinoline.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-5,6,7-trimethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-5,6,7-trimethoxyquinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-5,6,7-trimethoxyquinoline involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-5,6,7-trimethoxyquinoline is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its combination of functional groups allows for unique interactions with biological targets and versatile synthetic applications.

Eigenschaften

CAS-Nummer

1204996-83-7

Molekularformel

C12H13NO4

Molekulargewicht

235.24 g/mol

IUPAC-Name

5,6,7-trimethoxy-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO4/c1-15-9-6-7-10(8(14)4-5-13-7)12(17-3)11(9)16-2/h4-6H,1-3H3,(H,13,14)

InChI-Schlüssel

CSYQQDONOLZYDS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C2C(=O)C=CNC2=C1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.